3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one
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Overview
Description
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is an organic compound with a complex structure that includes a piperidine ring and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted piperidine derivatives. These products have various applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)propan-2-one: Similar in structure but lacks the dihydroxyphenyl group.
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar in structure but lacks the sulfanyl group.
Uniqueness
3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is unique due to the presence of both the dihydroxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918828-23-6 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO3S/c16-12-5-4-11(10-13(12)17)19-9-6-14(18)15-7-2-1-3-8-15/h4-5,10,16-17H,1-3,6-9H2 |
InChI Key |
VRLCIQCRMYPMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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